molecular formula C18H19NO4 B2417690 3-(Phenylmethoxycarbonylamino)-4-propan-2-ylbenzoic acid CAS No. 2287289-16-9

3-(Phenylmethoxycarbonylamino)-4-propan-2-ylbenzoic acid

Katalognummer B2417690
CAS-Nummer: 2287289-16-9
Molekulargewicht: 313.353
InChI-Schlüssel: WQIHKIWUDPGDMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Phenylmethoxycarbonylamino)-4-propan-2-ylbenzoic acid, commonly known as PACAP-27, is a neuropeptide that has been extensively studied for its potential therapeutic applications. PACAP-27 is a member of the VIP/secretin/glucagon family of peptides and is highly conserved across species. It is involved in a variety of physiological processes, including neurotransmission, neuroprotection, and inflammation.

Wissenschaftliche Forschungsanwendungen

PACAP-27 has been studied for its potential therapeutic applications in a variety of fields, including neurology, ophthalmology, and endocrinology. In neurology, PACAP-27 has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. In ophthalmology, PACAP-27 has been studied for its potential to treat retinal diseases such as glaucoma and diabetic retinopathy. In endocrinology, PACAP-27 has been shown to regulate the release of hormones such as insulin and growth hormone.

Wirkmechanismus

PACAP-27 exerts its biological effects through binding to specific receptors, including the PAC1 receptor, VPAC1 receptor, and VPAC2 receptor. These receptors are widely expressed in the nervous system, endocrine system, and immune system. Upon binding to its receptors, PACAP-27 activates a variety of intracellular signaling pathways, including cyclic AMP (cAMP), phospholipase C (PLC), and mitogen-activated protein kinase (MAPK) pathways. These signaling pathways ultimately lead to the biological effects of PACAP-27.
Biochemical and Physiological Effects
PACAP-27 has a variety of biochemical and physiological effects, depending on the tissue and receptor type. In the nervous system, PACAP-27 has been shown to regulate neurotransmitter release, neuronal survival, and synaptic plasticity. In the endocrine system, PACAP-27 regulates hormone release and cell proliferation. In the immune system, PACAP-27 has anti-inflammatory effects and regulates immune cell function.

Vorteile Und Einschränkungen Für Laborexperimente

PACAP-27 has several advantages for lab experiments, including its high stability and specificity for its receptors. However, there are also limitations to using PACAP-27, including its high cost and the need for specialized equipment and expertise to synthesize and handle the peptide.

Zukünftige Richtungen

There are several future directions for research on PACAP-27. One area of interest is the development of PACAP-27 analogs with improved stability and receptor selectivity. Another area of interest is the use of PACAP-27 in combination with other drugs or therapies for enhanced therapeutic effects. Additionally, further research is needed to fully understand the mechanisms of action of PACAP-27 and its potential therapeutic applications in various fields.

Synthesemethoden

PACAP-27 can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the coupling of protected amino acids to a solid support, followed by deprotection and cleavage of the peptide from the support. PACAP-27 is synthesized as a C-terminal amide, which is important for its biological activity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.

Eigenschaften

IUPAC Name

3-(phenylmethoxycarbonylamino)-4-propan-2-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-12(2)15-9-8-14(17(20)21)10-16(15)19-18(22)23-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIHKIWUDPGDMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Phenylmethoxycarbonylamino)-4-propan-2-ylbenzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.